molecular formula C9H8N4O2 B13236742 Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13236742
M. Wt: 204.19 g/mol
InChI Key: UDJVYEURSSLXCY-UHFFFAOYSA-N
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Description

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5 and a methyl ester at position 2. This structure positions it as a versatile intermediate in medicinal chemistry and materials science, particularly due to the electron-deficient nature of the pyridine ring and the reactive ester moiety, which facilitate further functionalization .

Properties

IUPAC Name

methyl 5-pyridin-4-yl-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)8-7(11-13-12-8)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJVYEURSSLXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
DBU-Promoted β-Ketoester Cycloaddition β-ketoester, 4-pyridyl azide, DBU MeCN, 50 °C, overnight >80 High yield, mild conditions Requires base-sensitive substrates
CuAAC (Copper-Catalyzed) Terminal alkyne, azide, Cu(I) catalyst Solvent varies, reflux or RT Moderate to high Regioselective, versatile Copper contamination, catalyst cost
Base-Promoted Cycloaddition in DMSO β-ketoester, 4-pyridyl azide, K2CO3 DMSO, 40-50 °C, hours High Simple reagents, good yields Polar solvents may complicate work-up
Esterification + Hydrazinolysis 4-pyridinecarboxylic acid, MeOH, hydrazine Reflux, multiple steps Moderate Starting from cheap materials Multi-step, longer synthesis time

Research Findings and Optimization

  • The DBU-promoted synthesis offers a straightforward and efficient route with good control over regioselectivity and functional group tolerance.
  • Solvent choice impacts yield; acetonitrile and DMSO are preferred for solubility and reaction kinetics.
  • Temperature control is essential to avoid side reactions and decomposition.
  • Purification via flash chromatography using mixtures of methanol, dichloromethane, and acetic acid ensures high purity.
  • Crystal structure analyses of related triazole carboxylates indicate that hydrogen bonding and molecular planarity influence compound stability and reactivity.

Summary Table of Key Physical and Chemical Data

Property Value
Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
IUPAC Name This compound
Melting Point ~120 °C (varies with purity)
Solubility Soluble in polar organic solvents (MeCN, DMSO)
Spectroscopic Data (NMR) Characteristic triazole and pyridine signals in 1H and 13C NMR
IR Spectra Ester C=O stretch ~1740 cm⁻¹, triazole ring vibrations

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or triazole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles and pyridines, which can be further utilized in different applications .

Scientific Research Applications

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
  • Substituents : Pyridin-3-yl (position 1), formyl (position 5), ethyl ester (position 4).
  • Synthesis: Two-step protocol involving 3-azidopyridine and ethyl 4,4-diethoxy-3-oxobutanoate under K₂CO₃/DMSO, followed by HCl hydrolysis (quantitative yield) .
  • Key Features : The formyl group enables annulated triazole synthesis via cyclization. Crystal structure analysis reveals π-interactions (n→π*, lp···π, π···π) between the formyl group and triazole ring, enhancing stability .
  • Applications : Polyfunctional building block for heterocyclic systems .
5-(Pyridin-4-yl)-1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Substituents : p-Tolyl (position 1), pyridin-4-yl (position 5), carboxylic acid (position 4).
  • Synthesis: Reaction of 4-methylphenyl azide with ethyl 3-oxo-3-(pyridin-4-yl)propanoate using sodium methoxide, yielding 87% product with m.p. 218–219°C .
  • Demonstrates higher thermal stability compared to ester derivatives .
Methyl 5-Methyl-1-Phenyl-1H-1,2,3-Triazole-4-Carboxylate (CAS 68870-52-0)
  • Substituents : Phenyl (position 1), methyl (position 5), methyl ester (position 4).
  • Molecular Weight : 217.22 g/mol.
  • Key Features: The phenyl group increases hydrophobicity, making it less polar than pyridinyl analogs. No π-interactions reported, suggesting simpler crystallization behavior .

Physicochemical and Functional Properties

Compound Substituents (Position) Melting Point (°C) Key Reactivity/Stability Features
Methyl 5-(pyridin-4-yl)-1H-triazole-4-carboxylate Pyridin-4-yl (5), COOMe (4) Not reported Reactive ester for amidation/alkylation
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate Pyridin-3-yl (1), CHO (5), COOEt (4) Not reported Formyl enables cyclization; π-interactions stabilize crystal lattice
5-(Pyridin-4-yl)-1-(p-tolyl)-1H-triazole-4-carboxylic acid p-Tolyl (1), COOH (4) 218–219 High thermal stability; hydrogen-bonding
Methyl 5-methyl-1-phenyl-1H-triazole-4-carboxylate Phenyl (1), Me (5), COOMe (4) Not reported Hydrophobic; limited π-interactions

Biological Activity

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring bonded to a pyridine moiety and a carboxylate group. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulator within specific biochemical pathways. For instance, studies suggest that triazole derivatives can inhibit enzymes related to cancer progression and inflammation by blocking key signaling pathways such as NF-κB and reducing reactive oxygen species (ROS) generation .

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting G2/M phase arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Some related triazole compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains. However, specific data on the antimicrobial efficacy of this particular compound remains limited .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects associated with triazole derivatives. For instance, related compounds have been shown to enhance blood-brain barrier permeability and exhibit anti-inflammatory properties in neurodegenerative models. These effects are believed to be mediated through the inhibition of neuroinflammation and oxidative stress pathways .

Case Studies

StudyFindings
Anticancer Evaluation A study assessed the cytotoxic effects of various triazole derivatives on PC3 and B16-F10 cancer cell lines. Results indicated moderate cytotoxicity with IC50 values ranging from 10–30 µM for certain analogs .
Neuroprotective Study In a model of scopolamine-induced Alzheimer's disease in mice, administration of a related triazole compound improved memory impairment significantly compared to control groups .
Antimicrobial Testing A series of synthesized triazoles were tested against Mycobacterium smegmatis and showed minimal activity (16 µg/mL), suggesting limited antimicrobial efficacy for some derivatives .

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